molecular formula C14H15N3O3 B252286 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

Katalognummer B252286
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: UOCGAXREDCGFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as OSI-420 or Erlotinib, which is a drug used for the treatment of non-small cell lung cancer. However,

Wirkmechanismus

The mechanism of action of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. This compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide have been extensively studied. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, leading to the regression of tumors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide in lab experiments include its high potency and specificity for EGFR inhibition, which allows for the selective targeting of cancer cells. However, the limitations of this compound include its potential toxicity and the development of drug resistance in cancer cells over time.

Zukünftige Richtungen

There are several future directions for the scientific research of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide. One potential direction is the development of novel analogs of this compound with improved potency and selectivity for EGFR inhibition. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the investigation of the molecular mechanisms underlying the development of drug resistance to this compound may lead to the development of new strategies for overcoming resistance and improving cancer treatment outcomes.
In conclusion, 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound with potential applications in various biomedical studies, particularly in the field of cancer research. Its inhibition of EGFR activity has been shown to be an effective strategy for cancer treatment, and future research may lead to the development of novel analogs and combination therapies for improved therapeutic outcomes.

Synthesemethoden

The synthesis of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the condensation of 4-(3-chloro-4-fluorophenylamino)-6,7-bis(2-methoxyethoxy)quinazoline with 2-(2-hydroxyethyl)oxolan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in various biomedical studies. This compound has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in cell proliferation and survival. EGFR is overexpressed in many types of cancer, including non-small cell lung cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.

Eigenschaften

Molekularformel

C14H15N3O3

Molekulargewicht

273.29 g/mol

IUPAC-Name

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c18-13-10-5-1-2-6-11(10)16-12(17-13)14(19)15-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,16,17,18)

InChI-Schlüssel

UOCGAXREDCGFGD-UHFFFAOYSA-N

Isomerische SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.